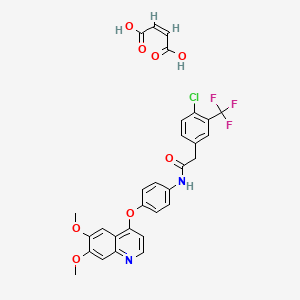
c-Kit-IN-3 (maleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
c-Kit-IN-3 (maleate) is a potent and selective inhibitor of the c-KIT kinase, with IC50 values of 4 nM and 8 nM for wild-type c-KIT and the T670I mutant, respectively . This compound is primarily used in scientific research to study the inhibition of c-KIT kinase activity, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs).
Métodos De Preparación
The synthesis of c-Kit-IN-3 (maleate) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of a quinoline derivative, which serves as the backbone of the compound.
Functional group modifications: Various functional groups, such as chloro, trifluoromethyl, and methoxy groups, are introduced to the core structure to enhance its binding affinity and selectivity for c-KIT kinase.
Final coupling and purification: The final step involves coupling the modified core structure with maleic acid to form the maleate salt, followed by purification to obtain the final product.
Análisis De Reacciones Químicas
c-Kit-IN-3 (maleate) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
c-Kit-IN-3 (maleate) has a wide range of applications in scientific research, including:
Cancer Research: It is used to study the inhibition of c-KIT kinase activity in various cancers, including GISTs, acute myeloid leukemia, and melanoma.
Cell Signaling Studies: The compound is used to investigate the role of c-KIT kinase in cell signaling pathways, particularly those involved in cell proliferation, survival, and differentiation.
Drug Development: c-Kit-IN-3 (maleate) serves as a lead compound for the development of new c-KIT kinase inhibitors with improved potency and selectivity.
Pharmacokinetic Studies: The compound is used in pharmacokinetic studies to evaluate its bioavailability, metabolism, and excretion in animal models.
Mecanismo De Acción
c-Kit-IN-3 (maleate) exerts its effects by selectively inhibiting the c-KIT kinase, a receptor tyrosine kinase involved in various cellular processes. The compound binds to the ATP-binding site of c-KIT kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation, induction of apoptosis, and arrest of the cell cycle in the G0/G1 phase .
Comparación Con Compuestos Similares
c-Kit-IN-3 (maleate) is compared with other c-KIT kinase inhibitors, such as:
Propiedades
Fórmula molecular |
C30H24ClF3N2O8 |
|---|---|
Peso molecular |
633.0 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H4O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-3(6)1-2-4(7)8/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
VTSPHOXVDYGOKH-BTJKTKAUSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)


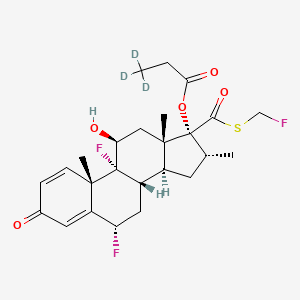


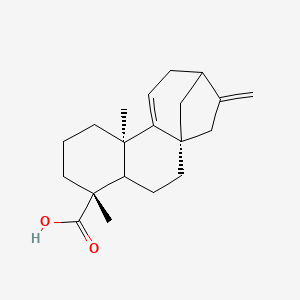


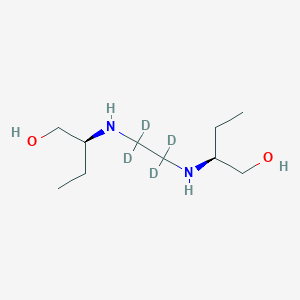
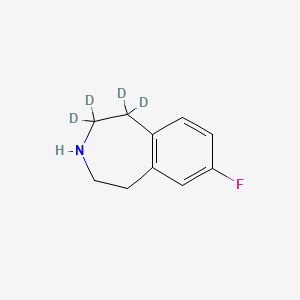
![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
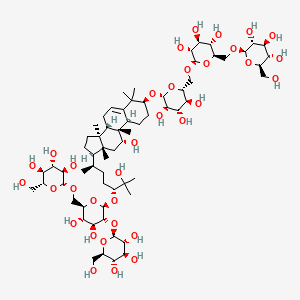
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
